1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (PP14) is a type of triacylglycerol (TAG), a significant component of natural fats and oils. [] TAGs like PP14 are commonly found in food products and are utilized in various industries, including food, pharmaceutical, and cosmetics. [] PP14 specifically consists of a glycerol backbone esterified to two palmitic acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position. []
While the provided literature doesn't explicitly describe a synthesis method for PP14, it suggests that stereospecific 1,2-dipalmitoyl-3-acyl-sn-glycerols, a group to which PP14 belongs, can be synthesized by attaching specific acyl chains (in this case, myristic acid) to the sn-3 position of 1,2-dipalmitoyl-sn-glycerol. []
Polymorphism: PP14 exhibits polymorphism, meaning it can exist in various crystalline forms with different molecular packing arrangements. [] Identified forms include α, β'2, and β'1. [] Each form possesses distinct thermodynamic properties affecting its melting point and crystallization behavior. []
Phase Transitions: PP14 undergoes phase transitions between its polymorphic forms depending on temperature. [] For example, upon heating, the α-phase converts into the β'2-phase, which further converts to the β'1-phase. [] These transitions are crucial in understanding the physical properties of PP14 in various applications.
Molecular Packing: The type of fatty acid chains in PP14 influences its molecular packing and stability. [] The presence of shorter myristic acid chains alongside longer palmitic acid chains affects the packing density and stability of different polymorphic forms. []
Spectroscopic Characteristics: Spectroscopic techniques like Infrared (IR) and Raman spectroscopy are valuable for studying PP14's structural properties. [] These techniques can provide information about lateral chain packing, inter- and intra-molecular order, and perturbations in specific regions of the molecule across various polymorphic forms. []
In the food industry, the physical properties of TAGs like DPMG are essential for the texture and stability of products. The beta'-2 polymorph of DPMG, with its specific crystal structure, is particularly relevant for maintaining the desirable physical properties of food emulsions3. The ability to control the polymorphic form of TAGs in food products can have significant implications for the shelf life and quality of these products.
DPMG and its analogues have potential applications as carriers for the oral administration of pharmacologically active agents. A study demonstrated that a synthetic triglyceride analogue, similar in structure to DPMG, effectively lowered plasma cholesterol concentration in rats when used as a carrier for p-chlorophenoxyisobutyric acid (CPIB)1. This suggests that DPMG could be used to enhance the delivery and efficacy of lipid-lowering drugs.
In chemical synthesis, DPMG derivatives have been used as intermediates in the formation of other compounds. For instance, the reaction of a DPMG derivative with silver dibenzyl phosphate was studied, which led to the formation of 1,2-dipalmitoyl-rac-glycerol-3-(dibenzyl phosphate)2. This reaction is a key step in the total synthesis of rac- and sn-glycero-3-phosphoric acid esters, which are important in various biochemical and industrial processes.
The mechanism of action of DPMG can be understood by examining its structural properties and how it interacts with biological systems. In one study, the crystal structure of the beta'-2 form of DPMG was determined, revealing significant details about its atomic-level structure3. This form is particularly important because it represents the highest functionality among multiple polymorphs in asymmetric TAGs. The study found that the beta'-2 form of DPMG forms a monoclinic unit cell and exhibits a four-chain-length structure consisting of two double-layer leaflets. These structural characteristics are crucial as they influence the physical properties of fat crystals present in food emulsions, with transformations into other forms potentially leading to deterioration3.
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